1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde
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Overview
Description
1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that combines a cyclohexane ring with a hydroxyethyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde can be achieved through several routes. One common method involves the reaction of 3-methylcyclohexanone with ethylene oxide in the presence of a base to form the hydroxyethyl derivative. This intermediate is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may have potential as bioactive molecules, useful in drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in nucleophilic addition and condensation reactions. The hydroxyethyl group can enhance solubility and reactivity, facilitating various transformations .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde can be compared to other similar compounds, such as:
2-Hydroxyethyl methacrylate (HEMA): Used in the production of hydrogels and biomedical applications.
3-Methylcyclohexanone: A precursor in the synthesis of various organic compounds.
Cyclohexane-1-carbaldehyde: A simpler aldehyde without the hydroxyethyl group, used in organic synthesis.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-9-3-2-4-10(7-9,8-12)5-6-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
OSFHCDFGHNOYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CCO)C=O |
Origin of Product |
United States |
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